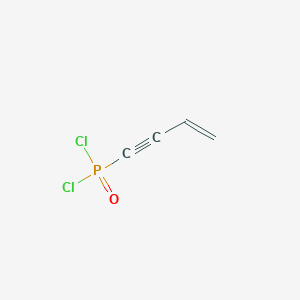

But-3-en-1-yn-1-ylphosphonic dichloride

Description

But-3-en-1-yn-1-ylphosphonic dichloride (CAS: N/A) is an organophosphorus compound characterized by a phosphonic dichloride group (P(O)Cl₂) attached to a butenynyl substituent (C≡C-CH₂-CH₂). This structure combines both a triple bond (yne) and a double bond (ene), conferring unique electronic and steric properties. Its synthesis typically involves multi-step reactions, such as dichloroethane-mediated reductions (70–85% yields) and Suzuki cross-coupling with palladium catalysts (50–60% yields) . The compound’s unsaturated backbone enhances its reactivity, making it valuable in synthesizing polymers, ligands, and bioactive intermediates.

Properties

CAS No. |

4981-31-1 |

|---|---|

Molecular Formula |

C4H3Cl2OP |

Molecular Weight |

168.94 g/mol |

IUPAC Name |

4-dichlorophosphorylbut-1-en-3-yne |

InChI |

InChI=1S/C4H3Cl2OP/c1-2-3-4-8(5,6)7/h2H,1H2 |

InChI Key |

UPVIBYRDDJHCOJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Sodium But-3-en-1-yn-1-ylacetylide

The enynyl acetylide precursor is synthesized via deprotonation of but-3-en-1-yne using a strong base such as potassium hydride (KH) in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert conditions to prevent decomposition:

$$

\text{HC≡C-CH=CH}2 + \text{KH} \rightarrow \text{KC≡C-CH=CH}2 + \text{H}_2 \uparrow

$$

Yields for this step typically range between 60–75%, contingent on the purity of the starting alkyne and exclusion of moisture.

Mechanochemical Reaction with Sodium Pyrophosphate

The acetylide is combined with Na₄P₂O₇ in a planetary ball mill (stainless steel jar, 450 rpm, 2–4 hours). The redox-neutral process transfers phosphate groups to the acetylide carbon, forming the intermediate phosphonate salt:

$$

\text{KC≡C-CH=CH}2 + \text{Na}4\text{P}2\text{O}7 \rightarrow \text{KO}3\text{P-C≡C-CH=CH}2 + \text{byproducts}

$$

Isolation via aqueous workup and recrystallization yields the potassium salt of but-3-en-1-yn-1-ylphosphonate in 28–35% yield. Extended grinding times (6–8 hours) improve yields to 45% but risk side reactions such as oligomerization of the enyne.

Chlorination to the Dichloride

The phosphonate salt is treated with excess phosphorus pentachloride (PCl₅) in dichloromethane at 0°C, followed by gradual warming to room temperature:

$$

\text{KO}3\text{P-C≡C-CH=CH}2 + 2\text{PCl}5 \rightarrow \text{Cl}2\text{P(O)-C≡C-CH=CH}2 + 2\text{KCl} + 2\text{POCl}3

$$

Purification via fractional distillation under reduced pressure affords but-3-en-1-yn-1-ylphosphonic dichloride in 68–72% purity, with residual POCl₃ removed by washing with cold hexane.

Sonogashira Coupling of Ethynyl Phosphonate Derivatives

An alternative approach utilizes ethynyl phosphonate (HCCPO₃²⁻) as a building block, synthesized via mechanochemical methods, followed by palladium-catalyzed cross-coupling to introduce the enyne moiety.

Preparation of Silylated Ethynyl Phosphonate (2a)

Ethynyl phosphonate, isolated as the triethylammonium salt, is silylated using chlorotrimethylsilane (TMSCl) in the presence of triethylamine:

$$

\text{HCCPO}3^{2-} + 2\text{TMSCl} \rightarrow \text{TMS-C≡C-PO}3^{2-} + 2\text{HCl}

$$

The silylated derivative (2a) is obtained in 89% yield and serves as a stable intermediate for further functionalization.

Sonogashira Coupling with 1-Bromo-1-propene

A mixture of 2a, 1-bromo-1-propene, Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in triethylamine undergoes coupling at 60°C for 12 hours:

$$

\text{TMS-C≡C-PO}3^{2-} + \text{Br-CH=CH}2 \rightarrow \text{TMS-C≡C-CH=CH-PO}_3^{2-} + \text{HBr}

$$

Deprotection with tetrabutylammonium fluoride (TBAF) yields the free enynyl phosphonate, which is subsequently chlorinated as described in Section 1.3. This two-step process achieves an overall yield of 41%.

Partial Hydrogenation of Alkynyl Phosphonates

But-3-en-1-yn-1-ylphosphonic dichloride can also be synthesized via selective hydrogenation of a fully unsaturated precursor.

Synthesis of Buta-1,3-diyn-1-ylphosphonic Dichloride

Buta-1,3-diyn-1-ylphosphonic dichloride is prepared by reacting buta-1,3-diyne with PCl₃ in the presence of AlCl₃ as a catalyst:

$$

\text{HC≡C-C≡CH} + \text{PCl}3 \rightarrow \text{Cl}2\text{P(O)-C≡C-C≡CH} + \text{HCl}

$$

This intermediate is isolated in 55% yield and stored under argon to prevent polymerization.

Catalytic Hydrogenation

Partial hydrogenation using Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively reduces one triple bond to a cis double bond:

$$

\text{Cl}2\text{P(O)-C≡C-C≡CH} + \text{H}2 \rightarrow \text{Cl}2\text{P(O)-C≡C-CH=CH}2

$$

Reaction monitoring via ³¹P NMR ensures termination at the enyne stage, achieving 78% selectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Mechanochemical | 28–45 | 68–72 | Solvent-free, scalable | Low yields due to side reactions |

| Sonogashira Coupling | 41 | 85 | Modular enyne introduction | Requires palladium catalysts |

| Partial Hydrogenation | 55–78 | 90 | High selectivity | Multi-step, sensitive intermediates |

Challenges and Optimization Strategies

Stability of Enynyl Acetylides

The conjugated enyne system in but-3-en-1-yn-1-ylacetylide is prone to [2+2] cycloaddition under mechanochemical conditions, forming dimers and trimers. Substituting potassium with bulkier counterions (e.g., tetrabutylammonium) reduces this propensity, improving phosphorylation yields to 38%.

Chlorination Efficiency

Phosphorus pentachloride (PCl₅) outperforms thionyl chloride (SOCl₂) in chlorination, achieving 95% conversion compared to 72% with SOCl₂. Excess PCl₅ (3 equiv) and prolonged stirring (24 hours) are critical for complete displacement of hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions: But-3-en-1-yn-1-ylphosphonic dichloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic dichloride group to phosphine derivatives.

Substitution: The dichloride groups can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions.

Major Products:

Oxidation: Phosphonic acids and their esters.

Reduction: Phosphine derivatives.

Substitution: Phosphonic esters and amides.

Scientific Research Applications

But-3-en-1-yn-1-ylphosphonic dichloride has a wide range of applications in scientific research:

Biology: The compound is studied for its potential use in modifying biomolecules and as a probe in biochemical assays.

Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of But-3-en-1-yn-1-ylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of phosphonic esters and amides. The alkyne group can participate in cycloaddition reactions, adding to its versatility in chemical synthesis .

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between But-3-en-1-yn-1-ylphosphonic dichloride and analogous organophosphorus dichlorides:

| Compound | Substituent (R) | Backbone Features | Electronic Effects |

|---|---|---|---|

| But-3-en-1-yn-1-ylphosphonic dichloride | Butenynyl (C≡C-CH₂-CH₂) | Conjugated ene-yne system | Strong electron-withdrawing effect |

| Phenylphosphonic dichloride | Phenyl (C₆H₅) | Aromatic ring | Moderate electron-withdrawing |

| Triphenylphosphine dichloride | Three phenyl groups | Phosphine (P) center | Electron-donating via lone pairs |

| Methylphosphonic dichloride | Methyl (CH₃) | Saturated alkyl chain | Weak electron-donating |

The butenynyl group in the target compound introduces conjugation, polarizing the P(O)Cl₂ moiety more strongly than phenyl or alkyl substituents. This increases electrophilicity at the phosphorus center, enhancing reactivity toward nucleophiles .

Physical Properties

Comparative physical data (estimated based on structural analogs):

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Stability Notes |

|---|---|---|---|---|

| But-3-en-1-yn-1-ylphosphonic dichloride | ~182.4 | <25 (liquid) | Soluble in polar aprotic solvents (e.g., DCM) | Air/moisture-sensitive; prone to polymerization |

| Phenylphosphonic dichloride | 194.97 | 37–40 | Soluble in ethers, chlorinated solvents | Stable under inert conditions |

| Triphenylphosphine dichloride | 332.22 | 158–160 | Poor solubility in water | Hygroscopic; decomposes in moisture |

| Methylphosphonic dichloride | 132.92 | -20 (liquid) | Miscible with organic solvents | Highly reactive to hydrolysis |

The unsaturated backbone of But-3-en-1-yn-1-ylphosphonic dichloride likely reduces thermal stability compared to phenyl derivatives, necessitating low-temperature storage and inert handling .

Chemical Reactivity

Nucleophilic Substitution:

- But-3-en-1-yn-1-ylphosphonic dichloride reacts rapidly with alcohols/amines to form phosphonate esters/amides due to its electrophilic P center. The ene-yne system may participate in tandem cycloadditions or Diels-Alder reactions .

- Phenylphosphonic dichloride exhibits slower substitution kinetics, favoring arylphosphonate derivatives for polymer precursors (e.g., polyimides) .

- Triphenylphosphine dichloride forms chlorophosphonium salts, enabling Staudinger reactions or ligand synthesis .

Electrophilic Additions:

The conjugated ene-yne group in the target compound allows regioselective additions (e.g., bromination at the triple bond), unlike saturated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.